molecular formula C9H13N3O2 B2899860 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1697941-35-7

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2899860
CAS No.: 1697941-35-7
M. Wt: 195.222
InChI Key: ZTMLZAHMUGKNEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then reacted with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-4,7,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLZAHMUGKNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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